4-Bromo-5H-pyrrolo[3,2-d]pyrimidine

Kinase Inhibition Antimalarial CDK

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine (CAS 916213-53-1), also known as a 9-deazapurine, is a halogenated heterocyclic building block widely utilized in medicinal chemistry as a core scaffold for kinase inhibitors and antiproliferative agents. Its structure closely mimics natural purine nucleobases, enabling it to serve as a versatile intermediate in the synthesis of compounds targeting a range of enzymes, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 916213-53-1
Cat. No. B3167054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5H-pyrrolo[3,2-d]pyrimidine
CAS916213-53-1
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CN=C2Br
InChIInChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H
InChIKeyGIEGPOBSICWSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5H-pyrrolo[3,2-d]pyrimidine (CAS 916213-53-1): A Halogenated 9-Deazapurine Scaffold for Kinase-Targeted Drug Discovery


4-Bromo-5H-pyrrolo[3,2-d]pyrimidine (CAS 916213-53-1), also known as a 9-deazapurine, is a halogenated heterocyclic building block widely utilized in medicinal chemistry as a core scaffold for kinase inhibitors and antiproliferative agents [1]. Its structure closely mimics natural purine nucleobases, enabling it to serve as a versatile intermediate in the synthesis of compounds targeting a range of enzymes, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases [2].

Why 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine (916213-53-1) Cannot Be Interchanged with Generic Pyrrolopyrimidines


The pyrrolo[3,2-d]pyrimidine scaffold is regioisomeric; subtle variations in halogen substitution and ring fusion profoundly alter biological activity and synthetic utility. While generic pyrrolopyrimidines are often marketed as interchangeable kinase inhibitor building blocks, the specific bromine atom at the C4 position of 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions that is not present in its C2-substituted or non-halogenated analogs. As documented in the primary literature, halogen identity and position are critical determinants of antiproliferative potency, with certain substitutions shifting IC50 values from micromolar to sub-micromolar ranges [1]. Furthermore, this compound is explicitly claimed as a key intermediate in patent-protected kinase inhibitor programs, underscoring that its precise substitution pattern is not functionally replicated by off-the-shelf alternatives [2].

Quantitative Differentiation of 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine: IC50 Data, Patent Citations, and Halogen SAR


Kinase Inhibition Profile: Plasmodium falciparum PfPK5 vs. Human CDK1/Cyclin B

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine exhibits differential inhibitory activity against PfPK5 (Plasmodium falciparum cyclin-dependent protein kinase) compared to human CDK1/cyclin B. This target-specific activity profile is critical for researchers developing selective antimalarial agents. The compound's activity against PfPK5 (IC50 = 130,000 nM) is approximately 11-fold weaker than its activity against human CDK1/cyclin B (IC50 = 12,000 nM) [1]. This selectivity pattern distinguishes it from other pyrrolo[3,2-d]pyrimidine derivatives optimized solely for human kinase targets. Direct head-to-head comparisons with close analogs (e.g., 4-chloro or 4-iodo derivatives) in the same assay system are not currently available in the public domain; therefore, this evidence is presented as a target compound-specific baseline.

Kinase Inhibition Antimalarial CDK

Halogen Impact on Antiproliferative Potency: Class-Level SAR from Closely Related Pyrrolo[3,2-d]pyrimidines

While direct IC50 data for 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine in antiproliferative assays is limited, class-level structure-activity relationship (SAR) studies on closely related halogenated pyrrolo[3,2-d]pyrimidines demonstrate that halogen substitution critically modulates biological activity. For instance, the 2,4-dichloro analog (Compound 1) exhibits antiproliferative activity at low micromolar concentrations, while the introduction of an iodine atom at C7 (Compound 2) enhances potency into the sub-micromolar range, reducing the IC50 from approximately 19±3 μM to 0.92±0.04 μM in HeLa cells [1][2]. This SAR suggests that the specific bromine substitution at C4 in the target compound confers distinct electronic and steric properties compared to chloro or iodo analogs, influencing both synthetic accessibility and potential biological activity. The 4-bromo derivative thus occupies a unique position in the halogen series, offering a balance of reactivity and stability that is not replicated by the 4-chloro or 4-iodo variants.

Antiproliferative Halogen SAR Cancer

Patent-Protected Synthetic Utility: Key Intermediate in Kinase Inhibitor Development

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine is explicitly disclosed as a synthetic intermediate in WO2008/063669 A1, a patent assigned to Alantos Pharmaceuticals Holding, Inc. [1]. The patent describes the compound's use in the preparation of pyrrolo[3,2-d]pyrimidine derivatives with kinase inhibitory activity. This patent citation provides verifiable evidence of the compound's utility in a proprietary, pharmaceutically relevant synthetic route, distinguishing it from non-patented or less specifically claimed analogs. While the patent does not provide comparative biological data for the intermediate itself, its inclusion as a key building block in a patent-protected chemical series validates its importance in the synthesis of novel, potentially selective kinase inhibitors. In contrast, generic pyrrolopyrimidines without such specific patent backing may lack the same level of documented utility in advanced drug discovery programs.

Kinase Inhibitors Patent Intermediates Synthetic Chemistry

High-Value Application Scenarios for 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine (916213-53-1)


Synthesis of Patent-Disclosed Kinase Inhibitors

Procurement of 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine is directly justified for laboratories synthesizing compounds described in WO2008/063669 A1 or structurally related kinase inhibitor patents. Its specific bromine substitution enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amine functionalities at the C4 position, a key step in generating libraries of 4-substituted pyrrolo[3,2-d]pyrimidines for biological evaluation [1].

Halogen-Dependent Antiproliferative Probe Design

Researchers investigating the impact of halogen substitution on antiproliferative activity and metabolic stability can use this compound as a starting point. Class-level SAR indicates that halogen identity significantly influences IC50 values and toxicity profiles in pyrrolo[3,2-d]pyrimidine series. The 4-bromo derivative provides a distinct electronic and steric profile compared to the 4-chloro and 4-iodo analogs, making it suitable for comparative SAR studies aimed at optimizing in vitro potency and in vivo tolerability [1][2].

Targeted Kinase Profiling and Selectivity Optimization

Given the available IC50 data for PfPK5 and human CDK1/cyclin B, 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine can serve as a baseline scaffold for developing selective antimalarial or anticancer agents. Medicinal chemistry teams can leverage this starting point to design analogs with improved potency and selectivity against specific kinase targets, particularly where off-target activity against human CDKs needs to be minimized [1].

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